Lithium 2-(oxetan-3-yl)acetate

説明

BenchChem offers high-quality Lithium 2-(oxetan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 2-(oxetan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

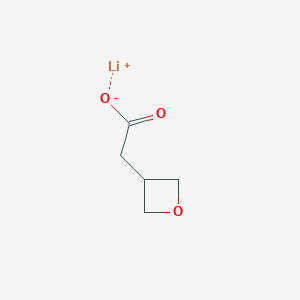

Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;2-(oxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Li/c6-5(7)1-4-2-8-3-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKVGCIEJZZGBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C(CO1)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416271-19-6 | |

| Record name | lithium(1+) ion 2-(oxetan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Lithium 2-(oxetan-3-yl)acetate CAS number 1416271-19-6

An In-Depth Technical Guide to Lithium 2-(oxetan-3-yl)acetate (CAS 1416271-19-6): A Key Building Block in Modern Drug Discovery

Abstract

This guide provides a comprehensive technical overview of Lithium 2-(oxetan-3-yl)acetate, CAS number 1416271-19-6. As a key building block in contemporary medicinal chemistry, this reagent leverages the unique physicochemical properties of the oxetane motif to enhance the drug-like characteristics of therapeutic candidates. We will explore the strategic value of oxetanes as bioisosteres, detail the synthesis and characterization of the title compound, and discuss its practical applications in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this versatile scaffold into their research and development programs.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The four-membered oxetane ring has emerged as a highly valuable structural motif in drug discovery. Its incorporation into a molecule can profoundly and beneficially alter key properties such as aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1] The rationale for its utility stems from its function as a polar, metabolically stable bioisostere for more common, and often problematic, functional groups like gem-dimethyl and carbonyl moieties.[1][2][3][4]

-

Replacement for gem-Dimethyl Groups: Substituting a gem-dimethyl group with an oxetane can significantly increase aqueous solubility while often reducing the rate of metabolic degradation.[1] This is a critical advantage, as the introduction of a gem-dimethyl unit to block metabolic oxidation of a methylene group typically leads to an undesirable increase in lipophilicity.[3]

-

Replacement for Carbonyl Groups: The oxetane ring possesses a dipole moment and hydrogen bond accepting capabilities, with a spatial arrangement of lone pairs similar to a carbonyl group.[5] This allows it to serve as a non-reducible, more stable surrogate for ketones, esters, and amides, potentially mitigating issues with metabolic instability or unwanted reactivity.[4]

The strategic incorporation of an oxetane can thus resolve common challenges in drug design, improving the overall pharmacokinetic and pharmacodynamic profile of a compound.

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Physicochemical Properties and Characterization

Lithium 2-(oxetan-3-yl)acetate is a white to off-white crystalline solid or powder.[6] It is the lithium salt of 2-(oxetan-3-yl)acetic acid, a key intermediate. The properties of the salt are derived from this parent acid.

| Property | Value | Source |

| CAS Number | 1416271-19-6 | [6] |

| Synonyms | Lithium 3-Oxetanylacetate | [6] |

| Appearance | White to Almost white powder to crystal | [6] |

| Purity | >98.0% | [6] |

| Parent Acid | 2-(Oxetan-3-yl)acetic acid (CAS: 1310381-54-4) | [7] |

| Molecular Formula | C₅H₇LiO₃ | Inferred |

| Molecular Weight | 122.05 g/mol | Inferred |

Spectroscopic Profile (Predicted)

While specific experimental spectra for the lithium salt are not widely published, a robust spectroscopic profile can be predicted based on the structure and data from analogous compounds. This serves as a guideline for quality control and reaction monitoring.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the diastereotopic methylene protons of the oxetane ring (approx. 4.5-4.8 ppm, triplets or multiplets), a multiplet for the oxetane methine proton (approx. 3.3-3.6 ppm), and a doublet for the methylene protons adjacent to the carboxylate (approx. 2.4-2.6 ppm). |

| ¹³C NMR | A signal for the carboxylate carbon (approx. 175-180 ppm), signals for the oxetane ring carbons (approx. 70-75 ppm for the CH₂ groups and 30-35 ppm for the CH group), and a signal for the methylene carbon adjacent to the carboxylate (approx. 40-45 ppm). |

| ⁷Li NMR | A single resonance in the range of -9 to +3 ppm, characteristic of an ionic lithium species.[8] The exact shift would be dependent on the solvent and concentration. |

| IR (Infrared) | A strong, broad absorption band for the carboxylate (O-C=O) asymmetric stretch around 1550-1610 cm⁻¹, and C-O-C stretching vibrations for the oxetane ether linkage around 1100-1000 cm⁻¹. |

Synthesis and Manufacturing

The synthesis of Lithium 2-(oxetan-3-yl)acetate is most logically achieved in a two-stage process: first, the synthesis of the parent 2-(oxetan-3-yl)acetic acid, followed by a simple acid-base neutralization to form the lithium salt.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target salt to its parent acid. The acid can be formed via a Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one, followed by reduction of the resulting α,β-unsaturated ester and subsequent hydrolysis. A more direct approach, also utilizing an HWE-type reaction, can directly yield the corresponding ester for hydrolysis.

Caption: Retrosynthetic pathway for Lithium 2-(oxetan-3-yl)acetate.

Experimental Protocol: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (7)

This protocol is adapted from established procedures for Horner-Wadsworth-Emmons reactions on cyclic ketones.[9]

Objective: To synthesize the α,β-unsaturated ester intermediate via an HWE reaction.

Materials:

-

Oxetan-3-one (1.0 equiv)

-

Methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel. Cool the suspension to 0 °C using an ice bath.

-

Ylide Formation: Slowly add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the NaH suspension, maintaining the temperature at 0 °C. The causality for this slow addition is to control the exothermic reaction and the evolution of hydrogen gas.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

-

Ketone Addition: Cool the reaction mixture back to 0 °C. Add a solution of oxetan-3-one in anhydrous THF dropwise via the addition funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. This step neutralizes the excess base and hydrolyzes the phosphate byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain pure methyl 2-(oxetan-3-ylidene)acetate.

Protocol: Synthesis of Lithium 2-(oxetan-3-yl)acetate

Objective: To prepare the final product via hydrogenation and saponification.

Materials:

-

Methyl 2-(oxetan-3-ylidene)acetate (1.0 equiv)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH, 1.1 equiv)

-

Water

-

Diethyl ether

Procedure:

-

Hydrogenation: Dissolve the unsaturated ester in methanol. Add the Pd/C catalyst. The system is then purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or ¹H NMR). This step reduces the double bond.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

-

Saponification: Combine the filtrates and add a solution of lithium hydroxide in water. Stir the mixture at room temperature for 2-4 hours or until the saponification is complete. This step hydrolyzes the methyl ester to the lithium carboxylate.

-

Concentration: Remove the methanol under reduced pressure.

-

Isolation: The resulting aqueous solution contains the lithium salt. To isolate the solid, lyophilization (freeze-drying) is the preferred method. Alternatively, one can attempt to precipitate the salt by adding a less polar, miscible solvent or by carefully concentrating and triturating with a solvent like diethyl ether.

-

Drying: Dry the resulting white solid under high vacuum to remove any residual water and solvent.

Applications in Drug Discovery Workflows

Lithium 2-(oxetan-3-yl)acetate is not typically an active pharmaceutical ingredient itself, but rather a crucial building block for modifying lead compounds. Its primary use is in forming amide or ester linkages where the oxetane moiety can probe a binding pocket or replace a metabolically labile group.

Caption: Workflow for using oxetane building blocks in lead optimization.

The process typically involves activating the carboxylic acid of 2-(oxetan-3-yl)acetic acid (which can be easily generated from the lithium salt by acidification) with a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) and then reacting it with an amine or alcohol on the lead compound to form the desired amide or ester. The resulting analogue is then tested for improved properties.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of this reagent.

-

Storage: The material should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] For long-term stability, particularly for the parent acid, storage in a freezer at or below -20°C is recommended.[7]

-

Stability: The solid salt is stable under recommended storage conditions.[11][12] However, like many lithium salts, it can be hygroscopic. Solutions of lithium acetate can be sensitive to temperature fluctuations and light.[13]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[10] Contact with strong acids will convert the salt back to the free carboxylic acid.

Safety Profile

As a fine chemical, Lithium 2-(oxetan-3-yl)acetate requires careful handling in a laboratory setting. The safety profile is informed by data on the parent acid and general lithium compounds.

-

Hazards Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the material.

Conclusion

Lithium 2-(oxetan-3-yl)acetate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its value lies in providing a straightforward route to incorporate the advantageous oxetane motif into complex molecules. By serving as a metabolically robust and polarity-modulating bioisostere, this building block empowers medicinal chemists to overcome common hurdles in lead optimization, ultimately accelerating the development of safer and more effective therapeutics. Its predictable synthesis and versatile reactivity ensure its continued importance in the pharmaceutical industry.

References

- EvitaChem. (n.d.). Buy 2-Acetamido-2-(oxetan-3-yl)acetic acid (EVT-13757537).

- Tokyo Chemical Industry Co., Ltd. (n.d.). Lithium 2-(Oxetan-3-yl)

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- ResearchGate. (n.d.).

- Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.

- Verba, N., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 747-752.

- Hilmey, D. G., & Paquette, L. A. (n.d.). 5-Oxaspiro[3.4]octan-1-one. Organic Syntheses.

- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Supporting Inform

- Hampton Research. (2023).

- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

- Bull, J. A., et al. (2018). Lithium Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres.

- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.

- Patsnap. (2025).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 2-(Oxetan-3-yloxy)acetic acid.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. (n.d.). 2-(Oxetan-3-yl)acetic acid | 1310381-54-4.

- Chemister.ru. (n.d.).

- Merck Millipore. (n.d.).

- Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie, 130(34), 11149-11153.

- Santa Cruz Biotechnology. (n.d.).

- Carl ROTH. (n.d.).

- Patsnap. (2025).

- Wube, A., & Bauer, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1226-1254.

- CERAMSTAK. (n.d.).

- Agilent. (2024). Clofentezine Standard (1X1 mL)

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- IMSERC. (n.d.). NMR Periodic Table: Lithium NMR.

- ChemicalBook. (n.d.).

- Patsnap. (2025).

- Günther, H. (1995). Selected topics from recent NMR studies of organolithium compounds. Journal of the Brazilian Chemical Society, 6(4), 245-259.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-(Oxetan-3-yl)acetic acid | 1310381-54-4 [sigmaaldrich.com]

- 8. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.fi [fishersci.fi]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. carlroth.com [carlroth.com]

- 13. How to Increase the Shelf Life of Lithium Acetate Solutions [eureka.patsnap.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Lithium acetate - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Combination of Oxetane and Lithium Carboxylate Moieties

An In-depth Technical Guide to the Molecular Structure of Lithium 2-(oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. Lithium 2-(oxetan-3-yl)acetate emerges as a compound of significant interest, not for a specific therapeutic action, but as a prototypical structure embodying two key chemical motifs: the oxetane ring and the lithium carboxylate salt.

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained substantial traction as a versatile building block in drug discovery.[1][2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amines.[3][4] Oxetanes serve as non-classical bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a unique three-dimensional geometry and polarity that can enhance target binding and optimize drug-like properties.[5] The 3-substituted pattern, as seen in this molecule, is particularly common due to its synthetic tractability and stability.[2]

Concurrently, the formation of salts, particularly with lithium, is a fundamental strategy in pharmaceutical development. Carboxylate salts are pivotal in drug synthesis and formulation, often enhancing solubility and stability.[6] Lithium salts, specifically, have well-documented roles in medicine and as reagents in chemical synthesis.[7] The study of lithium carboxylate structures, including their coordination polymers and crystalline forms, is crucial for understanding their solid-state behavior and formulation potential.[8][9]

This guide provides a comprehensive technical overview of the molecular structure of Lithium 2-(oxetan-3-yl)acetate. It is designed for the practicing scientist, offering not just a description of the molecule but a detailed roadmap for its empirical and computational characterization. We will delve into the causality behind experimental choices, present self-validating protocols for spectroscopic and crystallographic analysis, and ground our discussion in authoritative references, thereby providing a robust framework for understanding and utilizing this important chemical entity.

Molecular Architecture and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physical properties. For Lithium 2-(oxetan-3-yl)acetate (CAS RN: 1416271-19-6), the structure combines a strained heterocyclic ring with an ionic salt functional group.

Structural Formula and Key Features

The molecule consists of a 2-(oxetan-3-yl)acetate anion and a lithium cation (Li⁺).

Caption: 2D structure of Lithium 2-(oxetan-3-yl)acetate.

-

Oxetane Ring: A four-membered ring containing three carbon atoms and one oxygen atom. This ring is known to be slightly puckered, not perfectly planar.[5][10] The inherent ring strain makes it a unique synthetic building block and influences its reactivity.[11][12]

-

Acetate Group: The CH₂COO⁻ group is attached at the 3-position of the oxetane ring.

-

Ionic Bond: A formal ionic bond exists between the negatively charged carboxylate oxygen and the positively charged lithium cation. In the solid state, lithium often exhibits a preferred tetrahedral coordination environment, potentially interacting with oxygen atoms from neighboring molecules or solvent molecules.[13]

Predicted Physicochemical Properties

Computational models provide valuable estimates of a molecule's properties, guiding experimental design and application. The parent acid, 2-(oxetan-3-yl)acetic acid, has a molecular weight of 116.12 g/mol .

| Property | Predicted Value (for parent acid) | Significance in Drug Development |

| Molecular Weight | 116.12 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption. |

| XLogP3 | -0.6 | Indicates high hydrophilicity, suggesting good aqueous solubility. |

| Hydrogen Bond Donors | 1 | Participates in interactions with biological targets and water. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding affinity. |

| Polar Surface Area | 46.53 Ų | Affects membrane permeability and solubility. |

Table data for the parent acid, 2-(oxetan-3-yl)acetic acid, is derived from public chemical databases.

Synthesis and Characterization Workflow

A robust understanding of a molecule's structure requires both its synthesis and rigorous analytical characterization. The workflow below outlines a logical progression from synthesis to full structural elucidation.

Caption: Workflow for Synthesis and Structural Characterization.

Proposed Synthesis

The synthesis of the title compound is straightforward, involving a simple acid-base neutralization. A similar procedure is used for preparing other lithium carboxylate salts.[14]

-

Dissolution: Dissolve a known molar quantity of 2-(oxetan-3-yl)acetic acid[15] in a suitable solvent, such as water or ethanol.

-

Neutralization: Add one molar equivalent of an aqueous solution of lithium hydroxide (LiOH) dropwise to the stirred solution of the acid.

-

Isolation: Remove the solvent under reduced pressure (e.g., via rotary evaporation) to yield the crude lithium salt.

-

Purification: The salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to obtain a white crystalline solid suitable for analysis.

Protocol: Spectroscopic Characterization via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality and Experimental Choices

-

¹H NMR: To identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. This is the first and most fundamental NMR experiment.

-

¹³C NMR: To determine the number of unique carbon environments. The chemical shifts are highly sensitive to the local electronic structure.

-

2D NMR (COSY & HSQC): To establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with the carbons they are attached to. This definitively links the proton and carbon skeletons.

Step-by-Step Protocol

-

Sample Preparation: Dissolve ~5-10 mg of Lithium 2-(oxetan-3-yl)acetate in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for salts to ensure solubility.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Apply a solvent suppression pulse sequence if using a protic solvent that has not been fully deuterated.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm). A longer acquisition time is typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Run a standard COSY experiment to map ³J(H,H) correlations.

-

Run a standard HSQC experiment to identify one-bond C-H correlations.

-

Expected Spectral Features

The structure suggests a distinct set of signals. The chemical shifts of oxetane carbons are typically shifted to a lower field compared to acyclic ethers, which can be a diagnostic feature.[16]

| Atom(s) | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (COSY & HSQC) |

| -CH₂-COO⁻ (α-carbon) | Doublet, ~2.2-2.4 ppm | ~40-45 ppm | Correlates with oxetane CH; Correlates with its own carbon. |

| Oxetane -CH- (C3) | Multiplet, ~3.0-3.3 ppm | ~30-35 ppm | Correlates with α-CH₂ and oxetane CH₂; Correlates with its own carbon. |

| Oxetane -CH₂-O- (C2, C4) | Two multiplets, ~4.4-4.8 ppm | ~70-75 ppm | Correlate with each other and oxetane CH; Correlate with their own carbon. |

| -COO⁻ (Carbonyl) | N/A | ~175-180 ppm | No direct proton correlation in HSQC. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Protocol: Solid-State Structure via X-ray Crystallography

While NMR reveals the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Causality and Experimental Choices

SC-XRD is the gold standard for molecular structure determination. For an ionic compound like this, it is essential for understanding the coordination geometry of the lithium ion and the packing of the ions in the crystal lattice, which dictates many of the material's bulk properties.[8][9]

Step-by-Step Protocol

-

Crystal Growth (Critical Step):

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol).

-

Employ a slow evaporation technique: leave the solution in a loosely capped vial in a vibration-free environment for several days to weeks.

-

Alternatively, use vapor diffusion by placing the vial of the solution inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., diethyl ether, hexanes) in which the compound is insoluble.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.

-

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern of thousands of reflections.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map, revealing the atomic positions.

-

Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Protocol: Computational Modeling with DFT

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to validate experimental findings and provide insights into electronic structure.[17]

Causality and Experimental Choices

DFT provides a cost-effective method to predict molecular properties before or during experimental work. It is used here for two primary reasons:

-

Structural Validation: Comparing the DFT-optimized geometry with the X-ray crystal structure confirms the experimental result.

-

Spectral Prediction: Calculating NMR chemical shifts can aid in the assignment of complex experimental spectra, especially in cases of signal overlap.[11][16]

Step-by-Step Protocol

-

Input Structure Generation: Build the 3D structure of Lithium 2-(oxetan-3-yl)acetate using a molecular editor.

-

Geometry Optimization:

-

Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger).[17] This finds the lowest energy conformation of the molecule.

-

Confirm that the optimization has reached a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies).

-

-

NMR Chemical Shift Calculation:

-

Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference the calculated absolute shielding values against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to obtain predictable chemical shifts.

-

-

Analysis: Compare the calculated bond lengths, angles, and NMR shifts with the experimental data obtained from XRD and NMR spectroscopy.

Caption: Interplay of experimental and computational methods.

Significance in Drug Development and Conclusion

The structural characterization of Lithium 2-(oxetan-3-yl)acetate provides a foundational dataset for a molecule that represents a key tactic in medicinal chemistry. The oxetane moiety acts as a "magic methyl" analogue, but with added polarity and a distinct 3D vector, capable of improving solubility and metabolic profiles while exploring new binding interactions.[3][5] Understanding its precise geometry, electronic properties, and solid-state packing through the methods described here is paramount for predicting its behavior in more complex pharmaceutical contexts.

This guide has outlined an integrated, multi-technique approach to fully elucidate the molecular structure of Lithium 2-(oxetan-3-yl)acetate. By combining synthesis with rigorous spectroscopic, crystallographic, and computational analysis, researchers can build a self-validating and comprehensive understanding of this, and other, novel chemical entities, accelerating their potential application in the development of next-generation therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

-

National Institutes of Health (NIH). (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]

-

Sarangapani, R., Ghule, V. D., & Sikder, A. K. (2014). Computational screening of oxetane monomers for novel hydroxy terminated polyethers. Journal of Molecular Modeling. [Link]

-

Kutateladze, A. G., & Pronin, S. V. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]

-

Bisley International. (2021). What is Lithium Acetate Used For?. Bisley International. [Link]

-

American Elements. (n.d.). Lithium Acetate. American Elements. [Link]

-

Wikipedia. (n.d.). Lithium acetate. Wikipedia. [Link]

-

ResearchGate. (2017). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. ResearchGate. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

PubChem. (n.d.). Lithium 2-(oxetan-3-yloxy)acetate. PubChem. [Link]

-

Aliev, S. B., et al. (2014). Syntheses and Structural Characterization of Lithium Carboxylate Frameworks and Guest-Dependent Photoluminescence Study. Crystal Growth & Design. [Link]

-

MDPI. (2017). Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

PubChem. (n.d.). Lithium acetate. PubChem. [Link]

-

PubChem. (n.d.). Oxetane. PubChem. [Link]

-

de Oliveira, A. B., et al. (2012). Powder X-ray characterization of lithium thiazolidine-4-carboxylate. Powder Diffraction. [Link]

-

National Institutes of Health (NIH). (2016). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]

-

Ganeshsrinivas, E., et al. (2012). Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids. Dalton Transactions. [Link]

-

Ilkenhans, N., et al. (2016). A combined NMR crystallographic and PXRD investigation of the structure-directing role of water molecules in orotic acid and its lithium and magnesium salts. RSC Publishing. [Link]

-

Lu, J., et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Molecular Pharmaceutics. [Link]

-

Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Chemister.ru. (n.d.). lithium acetate. Chemister.ru. [Link]

-

BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. BioFuran Materials. [Link]

-

NextSDS. (n.d.). lithium(1+) 2-fluoro-2-(oxetan-3-yl)acetate. NextSDS. [Link]

-

Bar-Ilan University. (2014). Syntheses and structural characterization of lithium carboxylate frameworks and guest-dependent photoluminescence study. Bar-Ilan University Research Authority. [Link]

-

Atlantis Press. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

PubChem. (n.d.). 2-(Oxetan-3-yloxy)acetic acid. PubChem. [Link]

-

Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

-

LabAlley. (n.d.). Lithium Carbonate. LabAlley. [Link]

-

National Institutes of Health (NIH). (2012). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Lithium acetate. Carl ROTH. [Link]

-

Ataman Kimya. (n.d.). LITHIUM ACETATE. Ataman Kimya. [Link]

-

National Institutes of Health (NIH). (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. PMC. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic oxetanes in drug discovery: where are we in 2025? [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. biofuranchem.com [biofuranchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 11. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A combined NMR crystallographic and PXRD investigation of the structure-directing role of water molecules in orotic acid and its lithium and magnesium ... - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02101H [pubs.rsc.org]

- 14. Powder X-ray characterization of lithium thiazolidine-4-carboxylate | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. 1310381-54-4|2-(Oxetan-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Lithium 2-(oxetan-3-yl)acetate

Mechanistic Stability and Storage Protocols for Lithium 2-(oxetan-3-yl)acetate

Executive Summary

The oxetane ring has emerged as a premier structural motif in modern medicinal chemistry, frequently deployed as a bioisostere for gem-dimethyl groups and carbonyl functionalities to enhance aqueous solubility and metabolic stability[1]. Among the most versatile building blocks in this class is Lithium 2-(oxetan-3-yl)acetate (CAS: 1416271-19-6) . However, the inherent ring strain of this four-membered cyclic ether necessitates a rigorous understanding of its stability profile. This whitepaper provides a comprehensive technical guide on the thermodynamic properties, degradation pathways, and validated storage protocols for this specific compound, designed for researchers and drug development professionals.

Thermodynamic and Kinetic Stability Factors

The stability of small-ring heterocycles is fundamentally governed by their ring strain. Oxetanes possess an intermediate ring strain that dictates their chemical behavior—they are less reactive than epoxides, yet significantly more susceptible to ring-opening than tetrahydrofurans (THFs)[2].

To contextualize the stability of the oxetane core, we must compare its thermodynamic baseline against other common cyclic ethers:

Table 1: Ring Strain Energies and Stability Profiles of Common Cyclic Ethers

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Ring Strain (kJ/mol) | Chemical Stability Profile |

| Epoxide (Oxirane) | 3 | 27.3 | 114 | Highly reactive; susceptible to rapid ring-opening under both basic and acidic conditions. |

| Oxetane | 4 | 25.5 | 107 | Moderately reactive; exhibits robust stability in basic environments but is susceptible to acid-catalyzed cleavage. |

| Tetrahydrofuran (THF) | 5 | 5.6 | 23 | Highly stable; largely inert under standard synthetic and physiological conditions. |

Data synthesized from and .[2],

While oxetanes are generally stable under basic and oxidative conditions, they are highly vulnerable to acidic environments. Protonation of the ring oxygen activates the C–O bond, lowering the activation energy required for nucleophilic attack and subsequent ring cleavage[2].

The Chemical Logic of the Lithium Salt

As an Application Scientist, a critical question arises during synthetic planning: Why is this specific building block supplied as a lithium salt rather than the free carboxylic acid (2-(oxetan-3-yl)acetic acid)?

The answer lies in the auto-catalytic degradation pathways inherent to oxetane-carboxylic acids. Research published in demonstrates that 3-substituted oxetane-carboxylic acids are often highly unstable[3]. When stored at room temperature or subjected to mild thermal stress, the acidic proton of the carboxylic acid protonates the oxetane oxygen. This triggers an intramolecular nucleophilic attack by the carbonyl oxygen, leading to spontaneous isomerization and the formation of a ring-opened lactone[3].

By converting the compound to its lithium salt, the acidic proton is entirely removed. This deprotonation strategy effectively neutralizes the auto-catalytic pathway. Because the oxetane core is remarkably stable under the mildly basic/neutral conditions provided by the lithium salt, the kinetic stability of the building block is preserved, allowing for long-term storage and reliable downstream synthesis[4].

Fig 1: Mechanistic comparison of auto-catalytic degradation in free acid vs. lithium salt stability.

Self-Validating Experimental Protocol: Handling & Storage

Despite the stabilizing effect of the lithium salt, Lithium 2-(oxetan-3-yl)acetate is not entirely immune to environmental degradation. Ambient moisture can alter the local pH, potentially re-introducing acidic micro-environments that catalyze ring-opening. The following step-by-step methodology is designed as a self-validating system; each step includes the causality behind the action to ensure scientific integrity.

Phase 1: Receipt and Cold-Chain Integration

-

Action: Upon receipt, immediately transfer the sealed vial to a monitored refrigerator maintained between 0°C and 10°C .

-

Causality: Suppresses ambient thermal energy below the kinetic activation threshold required for spontaneous ring-opening or isomerization.

Phase 2: Pre-Reaction Equilibration (Critical Step)

-

Action: Remove the vial from cold storage and place it in a desiccator for 30–60 minutes until it reaches ambient room temperature (20°C–25°C) before breaking the seal.

-

Causality: Opening a cold vial exposes the reagent to atmospheric humidity. Condensation introduces water, which reacts with atmospheric CO₂ to form carbonic acid. This micro-acidic environment will catalyze the degradation of the oxetane ring over time[2].

Phase 3: Inert Atmosphere Handling

-

Action: Transfer the equilibrated vial to a glovebox or use standard Schlenk line techniques to open the vial under a positive pressure of Argon or Nitrogen. Weigh the required mass rapidly.

-

Causality: Ensures the strict exclusion of ambient moisture and reactive electrophiles, maintaining the neutral/basic integrity of the lithium salt.

Phase 4: Resealing and Return

-

Action: Purge the headspace of the vial with Argon/N₂ for 30 seconds. Seal tightly with Parafilm and return immediately to 0°C–10°C storage.

-

Causality: Re-establishes the inert, low-kinetic-energy environment necessary to preserve the >98.0% purity standard of the reagent.

Fig 2: Standard operating procedure for the cold-chain storage and handling of oxetane derivatives.

References

-

Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids Source: Organic Letters (American Chemical Society) URL:[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (American Chemical Society) URL:[Link]

Sources

Engineering Molecular Properties: A Technical Guide to Bioisosteric Replacement with Oxetane Moieties

Introduction: The Strategic Imperative of Oxetanes

In modern drug discovery, optimizing the delicate balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the primary bottleneck in lead optimization. Historically, highly lipophilic motifs like gem-dimethyl groups were used to block metabolically labile C-H bonds, but this often incurred a steep penalty in aqueous solubility and off-target promiscuity.

The introduction of the oxetane ring—a four-membered, oxygen-containing heterocycle—has revolutionized bioisosteric replacement strategies. Pioneered heavily by Carreira, Rogers-Evans, and Müller [1], the oxetane moiety offers a unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture. This guide explores the mechanistic causality behind oxetane incorporation, providing actionable workflows and empirical data to guide your scaffold-hopping campaigns.

Mechanistic Rationale: Why Oxetanes Work

The success of oxetanes is not merely empirical; it is deeply rooted in their physicochemical properties. The strained four-membered ring forces the oxygen atom into a highly exposed, directional conformation, making it a potent hydrogen-bond acceptor.

gem-Dimethyl Replacement

Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane maintains the steric bulk necessary to block cytochrome P450 (CYP)-mediated metabolism at adjacent methylene sites. However, unlike the lipophilic gem-dimethyl group, the oxetane oxygen introduces a significant dipole moment. This drastically lowers lipophilicity (LogD) and can increase aqueous solubility by orders of magnitude [2].

Carbonyl and Carboxylic Acid Surrogate

Oxetanes also serve as excellent non-planar bioisosteres for carbonyl groups (ketones, amides) and, in the form of oxetan-3-ol, as surrogates for carboxylic acids [3]. The oxetane ring mimics the hydrogen-bonding capacity of the carbonyl oxygen but lacks the electrophilic liabilities, thereby enhancing chemical stability while maintaining target engagement.

pKa Modulation of Adjacent Amines

When placed alpha to an amine, the strong electron-withdrawing nature of the oxetane oxygen via inductive effects can lower the amine's pKa by approximately 2 to 3 units [4]. This is a critical tactic for mitigating hERG channel inhibition and improving passive membrane permeability.

Logical workflow of oxetane bioisosteric replacement strategies in lead optimization.

Quantitative Impact on Physicochemical Properties

To understand the magnitude of these effects, we must look at matched molecular pair analysis (MMPA). The table below synthesizes the typical property shifts observed when transitioning from classical motifs to oxetane bioisosteres [1, 2, 4].

| Original Motif | Oxetane Bioisostere | Average ΔLogD (pH 7.4) | Aqueous Solubility Shift | Impact on Adjacent Amine pKa | Primary Benefit |

| gem-Dimethyl | 3,3-disubstituted oxetane | -0.5 to -1.2 | 10x to 400x increase | Minimal | Solubility, Lower Lipophilicity |

| Ketone (Carbonyl) | 3,3-disubstituted oxetane | -0.2 to +0.5 | Variable | N/A | Chemical Stability, 3D structure |

| Methylene ( CH2 ) adjacent to Amine | 3-aminooxetane | -0.8 to -1.5 | 5x to 50x increase | -2.0 to -3.0 units | hERG mitigation, Permeability |

| Carboxylic Acid | Oxetan-3-ol | +0.5 to +1.5 | Decreased (relative to ion) | N/A | Membrane Permeability |

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for synthesizing and evaluating oxetane-containing compounds.

Protocol 1: Synthesis of 3-Substituted Oxetanes via 1,3-Diol Cyclization

This is a robust, classical method for generating the oxetane core, relying on the activation of a 1,3-diol followed by intramolecular nucleophilic substitution [2].

Step-by-Step Methodology:

-

Activation: Dissolve the starting 2-substituted propane-1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

-

Sulfonylation: Add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv). Causality: Monosulfonylation is critical; controlling the stoichiometry prevents double activation, which would lead to elimination side products.

-

Cyclization: After confirming complete monomesylation via TLC, remove the DCM in vacuo. Redissolve the crude intermediate in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu, 1.5 equiv), at 0 °C. Warm to room temperature and stir for 4-6 hours. Causality: The strong base deprotonates the remaining free hydroxyl group, facilitating a 4-exo-tet intramolecular SN2 displacement of the mesylate to form the strained four-membered ring.

-

Workup & Purification: Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and purify via flash column chromatography.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)

Validating the metabolic stability of the newly synthesized oxetane bioisostere is mandatory to prove the efficacy of the scaffold hop [5].

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the oxetane test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450-mediated oxidative metabolism.

-

Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes. Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, calculating the intrinsic clearance ( CLint ).

Conclusion

The strategic incorporation of oxetane moieties represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of this four-membered heterocycle, medicinal chemists can systematically dismantle the lipophilicity-driven attrition that plagues modern drug discovery. Whether utilized to block metabolically labile sites, modulate amine basicity, or replace planar carbonyls, the oxetane ring is an indispensable tool for engineering superior clinical candidates.

References

-

Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL: [Link]

-

Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: NIH / PMC URL: [Link]

-

Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

-

Title: Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors Source: ACS Publications URL: [Link]

The Oxetane Paradigm: Engineering Physicochemical Space in Medicinal Chemistry

Introduction: The Strategic Rise of the Oxetane Motif

For decades, medicinal chemists have grappled with the "molecular obesity" epidemic—the trend of drug candidates becoming increasingly lipophilic and structurally flat to achieve target affinity, often at the cost of pharmacokinetic (PK) viability. Enter the oxetane: a four-membered, oxygen-containing heterocycle that has fundamentally altered bioisosteric replacement strategies[1].

Characterized by significant ring strain ( ≈ 106 kJ/mol) and a nearly planar conformation (puckering angle of 8.7°), the oxetane ring occupies a unique chemical space[2][3]. It is highly polar, possesses a low molecular weight, and introduces critical three-dimensionality[1]. By acting as a non-classical isostere for gem-dimethyl groups, carbonyls, and morpholines, oxetanes allow researchers to fine-tune aqueous solubility, metabolic clearance, and lipophilicity without inflating molecular weight[2][4]. The recent FDA approval of the oxetane-containing drug rilzabrutinib has definitively validated this motif in clinical settings[5].

Physicochemical Modulation: Causality and Mechanisms

The incorporation of an oxetane ring is rarely an accident; it is a calculated structural intervention designed to rescue specific molecular liabilities.

Attenuation of Amine Basicity

Off-target toxicities, such as hERG channel inhibition, are frequently driven by highly basic amines. Because the oxetane oxygen is strongly electron-withdrawing, placing it adjacent to an amine (e.g., forming a 3-aminooxetane) inductively lowers the amine's pKa [2][5]. This subtle modulation reduces the volume of distribution ( Vss ) and mitigates phospholipidosis risks while maintaining the required hydrogen-bond interactions.

Metabolic Stability and Solubility

Replacing a lipophilic gem-dimethyl group with an oxetane introduces a highly polar oxygen atom that acts as a robust hydrogen-bond acceptor[3]. This breaks the crystal lattice energy (reducing melting points) and drastically improves thermodynamic aqueous solubility[6]. Furthermore, unlike electron-rich aromatic rings or unhindered alkyl chains, the strained oxetane core is remarkably resistant to cytochrome P450 (CYP)-mediated oxidative metabolism, effectively redirecting metabolic clearance[5].

Fig 1: Logical pathways of oxetane-mediated physicochemical property optimization.

Quantitative Property Comparison

To understand the magnitude of these effects, we can compare the oxetane motif against its traditional counterparts.

| Property / Motif | gem-Dimethyl | Carbonyl (Ketone) | Oxetane | Causal Mechanism for Oxetane Profile |

| Lipophilicity (LogD) | High | Low | Low | Polar C-O bonds reduce overall lipophilicity compared to alkanes[1]. |

| H-Bond Acceptor | No | Yes (Strong) | Yes (Moderate) | Exposed oxygen lone pairs act as Lewis bases[3]. |

| Metabolic Liability | Moderate (Hydroxylation) | High (Reduction) | Low | Ring strain and sterics hinder enzymatic docking/oxidation[5]. |

| 3D Conformation | Tetrahedral | Planar ( sp2 ) | Puckered Planar | Reduces gauche interactions compared to cyclobutanes[2]. |

Synthetic Methodologies: De Novo Construction

Despite their utility, oxetanes are notoriously challenging to synthesize due to the entropic and enthalpic penalties of forming a strained four-membered ring[4][7]. The protocols below detail self-validating, robust systems for oxetane synthesis, focusing on the causality behind the reaction conditions.

Protocol 1: Intramolecular Williamson Etherification (3,3-Disubstituted Oxetanes)

This classical approach converts a 1,3-diol into an oxetane via a mono-activated intermediate[4][8].

Rationale: The formation of a four-membered ring is kinetically disfavored compared to three- or five-membered rings. To overcome this, a highly reactive leaving group (tosylate/mesylate) and a strong, non-nucleophilic base (NaH or KOtBu) are required to force the intramolecular SN2 displacement[8][9].

Step-by-Step Procedure:

-

Mono-Activation: Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) dropwise. Causality: Strict stoichiometric control prevents di-tosylation, which would lead to elimination byproducts or unreactive starting material.

-

Quench & Isolate: After warming to room temperature (12 h), quench with water, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and concentrate to yield the mono-tosylate[8].

-

Cyclization: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise, add the mono-tosylate dissolved in THF. Causality: The strong base irreversibly deprotonates the remaining alcohol, generating a highly nucleophilic alkoxide that attacks the adjacent carbon, displacing the tosylate.

-

Heating: Reflux the mixture (65 °C) for 4-6 hours. The thermal energy overcomes the activation barrier associated with ring strain[9].

-

Workup: Quench carefully with ice water, extract, dry over Na2SO4 , and purify via silica gel chromatography.

Fig 2: Experimental workflow for the Williamson etherification synthesis of oxetanes.

Protocol 2: Visible-Light-Mediated Giese Addition (2-Substituted Oxetanes)

While 3-substituted oxetanes are common, 2-functionalized oxetanes are historically difficult to access. Recent advances utilize photoredox catalysis to achieve this[10].

Rationale: Generating an α -oxy radical adjacent to the highly strained oxetane oxygen is destabilizing. By using visible-light-mediated decarboxylation of oxetane-2-carboxylic acids, a transient α -oxy radical is formed under mild conditions, which is immediately trapped by an electron-deficient alkene (Giese addition) before ring-opening can occur[10].

Step-by-Step Procedure:

-

Preparation: In a Schlenk tube, combine the oxetane-2-carboxylic acid (1.0 eq), an electron-deficient alkene (2.5 eq), an Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 , 2.5 mol%), and LiOH⋅H2O (1.5 eq)[10].

-

Degassing: Dissolve the mixture in DMF (0.1 M) and degas via sparging with argon for 10 minutes. Causality: Oxygen acts as a radical scavenger; rigorous degassing is mandatory to prevent quenching of the excited photocatalyst and the α -oxy radical.

-

Irradiation: Irradiate the mixture with blue LEDs (440-450 nm) at room temperature for 16 hours. Causality: Visible light selectively excites the Ir-catalyst without providing the thermal energy that would typically cause the strained oxetane radical to undergo β -scission (ring-opening).

-

Purification: Dilute with water, extract with diethyl ether, concentrate, and purify via flash chromatography to isolate the 2-alkyl oxetane[10].

Conclusion

The integration of oxetanes into the medicinal chemistry toolbox represents a triumph of rational drug design. By understanding the causal relationship between the oxetane's unique electronics/sterics and macroscopic properties like solubility and basicity, researchers can systematically rescue failing chemotypes. As synthetic methodologies—particularly photoredox catalysis and late-stage functionalization—continue to mature, the barrier to accessing complex, 3D oxetane architectures will lower, further cementing this heterocycle's status as a privileged motif in modern drug discovery.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. URL:[Link]

-

Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. URL:[Link]

-

Expert Opinion on Drug Discovery (Taylor & Francis). (2025). Synthetic oxetanes in drug discovery: where are we in 2025? URL: [Link]

-

PMC (NIH). (2023). Applications of oxetanes in drug discovery and medicinal chemistry. URL:[Link]

-

MDPI. (2020). Chemical Space Exploration of Oxetanes. URL:[Link]

-

Academia.edu. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. URL: [Link]

-

ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. URL: [Link]

-

PMC (NIH). (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Lithium 2-(oxetan-3-yl)acetate as a Strategic Building Block in Drug Discovery

Strategic Context: The Oxetane Advantage

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a transformative bioisostere. Replacing metabolically labile or highly lipophilic moieties—such as gem-dimethyl groups, carbonyls, or morpholine rings—with an oxetane motif profoundly improves a drug candidate's physicochemical profile [2, 4].

However, incorporating oxetanes into complex scaffolds requires stable, highly reactive building blocks. Lithium 2-(oxetan-3-yl)acetate (CAS: 1416271-19-6) serves as a premier reagent for this purpose [1]. Unlike the free 2-(oxetan-3-yl)acetic acid, which is frequently a viscous, hygroscopic oil prone to degradation, the lithium salt is a free-flowing, bench-stable crystalline solid. This physical state ensures precise stoichiometric control during parallel synthesis and maintains high fidelity across high-throughput screening (HTS) library generation [3].

Physicochemical Profiling: Quantitative Impact

The incorporation of the oxetane-3-acetate moiety directly influences the pharmacokinetic (PK) properties of lead compounds. The table below summarizes the quantitative shifts typically observed when a traditional hydrophobic group is replaced by an oxetane ring [2, 3].

| Physicochemical Property | gem-Dimethyl Motif | Oxetane Bioisostere | Causality & Impact on Drug Design |

| Aqueous Solubility | Baseline | 25x to 4000x Increase | The strong dipole moment of the oxetane oxygen enhances hydrogen bonding with water, drastically improving oral bioavailability. |

| Lipophilicity (LogD) | High | Reduced by 0.5 – 1.0 units | Lower LogD reduces non-specific protein binding and off-target toxicity, expanding the therapeutic window. |

| Metabolic Stability (CL_int) | High Clearance | Significantly Reduced | The electron-withdrawing nature and steric constraints of the oxetane ring shield adjacent sites from CYP450-mediated oxidation. |

| Conformational Space | Flexible/Linear | Rigidified Vector | The spiro-like trajectory of the oxetane ring locks the appended acetate into a predictable vector, improving target binding affinity. |

Mechanistic Workflows

To visualize the strategic implementation of Lithium 2-(oxetan-3-yl)acetate, the following workflows map both the synthetic integration and the biological rationale behind its use.

Workflow for oxetane incorporation and subsequent physicochemical evaluation.

Mechanism of CYP450 metabolic evasion utilizing oxetane bioisosterism.

Experimental Protocols

Protocol A: High-Fidelity Amide Bond Formation

Objective: Couple Lithium 2-(oxetan-3-yl)acetate to a primary/secondary amine scaffold. Causality & Design: Utilizing the lithium salt bypasses the need for a separate free-acid liberation step. The lithium cation acts as a mild Lewis acid, pre-organizing the HATU reagent and accelerating the formation of the highly reactive OAt ester intermediate. DIPEA is employed to neutralize the system and ensure the target amine remains unprotonated and highly nucleophilic.

Step-by-Step Methodology:

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, add Lithium 2-(oxetan-3-yl)acetate (1.2 equiv) and HATU (1.3 equiv).

-

Solvation & Activation: Suspend the solids in anhydrous DMF (0.2 M relative to the amine). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at room temperature (25 °C).

-

Self-Validation Checkpoint: Observe the reaction mixture for 10 minutes. The opaque suspension will transition to a clear, pale-yellow solution. This color change confirms the successful generation of the active OAt ester. If the solution remains cloudy, verify the anhydrous state of the DMF, as moisture hydrolyzes the active ester.

-

-

Coupling: Add the target amine (1.0 equiv) either neat or as a concentrated solution in DMF. Stir the reaction at room temperature for 2–4 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the amine mass peak and the appearance of the product mass peak [M+H]⁺ validates reaction completion.

-

-

Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M aqueous HCl (to remove unreacted amine and DIPEA), and brine (to remove residual DMF).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)

Objective: Validate the metabolic stability of the newly synthesized oxetane-appended lead compound compared to its gem-dimethyl analog. Causality & Design: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. By controlling the addition of NADPH (the essential electron donor for CYP450s), we isolate CYP-mediated metabolism from other degradation pathways. Quenching with cold acetonitrile immediately denatures the enzymes, freezing the metabolic snapshot for accurate LC-MS/MS quantification.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Compound Spiking: Add the oxetane-appended test compound (final concentration: 1 µM, keeping organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM).

-

Self-Validation Checkpoint: Run a parallel negative control lacking NADPH. If the compound degrades in the negative control, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis of the ester/amide), invalidating the CYP-evasion hypothesis.

-

-

Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

-

Causality: The 3:1 ratio of organic solvent to aqueous buffer forces rapid protein precipitation, instantly halting enzymatic activity and preventing artificial degradation post-sampling.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Transfer the supernatant to LC-MS vials and analyze the remaining parent compound percentage via LC-MS/MS to calculate the intrinsic clearance (CL_int).

References

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. Wuitschik, G., et al. Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Bull, J. A., et al. Chemical Reviews, ACS Publications, 2016. Available at:[Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]

Application Note: Lithium 2-(oxetan-3-yl)acetate as a Strategic Building Block for Novel Heterocycles

Introduction & Strategic Context

In contemporary drug discovery, the oxetane ring has emerged as a highly privileged structural motif. Frequently deployed as a bioisostere for gem-dimethyl groups or carbonyl moieties, oxetane incorporation profoundly alters the physicochemical properties of drug candidates—enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability.

However, synthesizing and storing oxetane-containing building blocks presents unique chemical challenges. Free oxetane-carboxylic acids are notoriously unstable and prone to degradation. To circumvent this critical bottleneck, Lithium 2-(oxetan-3-yl)acetate (CAS 1416271-19-6) has been developed as a highly stable, bench-ready surrogate. This application note details the causality behind its stability, the upstream synthesis workflow, and self-validating protocols for its downstream application in heterocycle construction.

The Causality of Reagent Selection: Why the Lithium Salt?

When researchers attempt to synthesize 2-(oxetan-3-yl)acetic acid via standard saponification of its corresponding ester followed by an acidic workup, the resulting free acid is highly prone to degradation.

As highlighted in recent mechanistic studies, many oxetane-carboxylic acids undergo unexpected intramolecular isomerization into lactones when stored at room temperature or subjected to mild heating during solvent evaporation[1]. The presence of the acidic proton facilitates the nucleophilic attack of the carboxylic oxygen onto the strained four-membered oxetane ring, resulting in a ring-opening event that forms a stable five- or six-membered lactone (e.g., valerolactone derivatives).

By isolating the intermediate strictly as the lithium salt , the nucleophilicity of the carboxylate is maintained for downstream amide coupling, but the absence of the acidic proton completely halts the auto-catalytic isomerization pathway. This yields a stable, solid building block that can be stored long-term without degradation.

Divergent stability pathways based on isolation methodology.

Physicochemical Profiling & Stability Data

The integration of the oxetane motif and the choice of salt form drastically impact both the theoretical drug design parameters and the practical handling of the reagent.

Table 1: Physicochemical Impact of Oxetane Incorporation

| Property | gem-Dimethyl Group | Oxetane Ring | Impact on Drug Design |

| Lipophilicity (LogP) | High | Lowered | Improves aqueous solubility and reduces off-target binding. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Extends pharmacokinetic half-life. |

| Structural Conformation | Flexible / Bulky | Rigid, defined vectors | Enhances target binding affinity via restricted conformational space. |

Table 2: Stability Matrix: Free Acid vs. Lithium Salt

| Compound | Storage Condition | Half-Life / Stability | Primary Degradation Pathway |

| 2-(Oxetan-3-yl)acetic acid | Room Temp / Mild Heat | < 24 hours (in solution) | Intramolecular isomerization to lactone[1]. |

| Lithium 2-(oxetan-3-yl)acetate | 0-10°C (Solid) | > 2 years | None (Stable). |

Upstream Synthesis Workflow: Generating the Oxetane Scaffold

To ensure a self-validating experimental system, understanding the upstream generation of the oxetane acetate framework is critical. The primary route involves the Horner-Wadsworth-Emmons (HWE) olefination of oxetan-3-one[2][3], followed by catalytic hydrogenation and controlled saponification[4].

Synthetic workflow for Lithium 2-(oxetan-3-yl)acetate.

Protocol A: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate via HWE Olefination

Causality: The use of ethoxycarbonylmethylene triphenylphosphorane at 0 °C minimizes side reactions and prevents the highly volatile oxetan-3-one from evaporating during the exothermic olefination event.

-

Setup: Dissolve oxetan-3-one (1.0 equiv, e.g., 500 mg) in anhydrous dichloromethane (DCM) (15.0 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Reagent Addition: Slowly add ethoxycarbonylmethylene triphenylphosphorane (1.1 equiv, 2.66 g) portion-wise to maintain the internal temperature below 5 °C[4].

-

Reaction: Remove the ice bath and allow the system to slowly warm to room temperature. Stir continuously for 1.5 to 2 hours.

-

Validation (In-Process): Monitor via TLC (30% EtOAc/Petroleum Ether). The reaction is complete when the UV-active phosphonate is consumed and a new UV-active spot (the conjugated ylidene) appears.

-

Workup: Filter the crude reaction mixture directly through a pad of silica gel, eluting with 30% EtOAc/Petroleum Ether to remove triphenylphosphine oxide. Concentrate the filtrate under reduced pressure to afford the product as a colorless viscous oil.

Protocol B: Reduction and Saponification to Lithium 2-(oxetan-3-yl)acetate

Causality: Saponification with LiOH must be followed by direct concentration/lyophilization without any acidic workup. Introducing acid (e.g., HCl or NaHSO4) will immediately protonate the carboxylate, triggering the lactonization cascade[1].

-

Hydrogenation: Dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv) in absolute ethanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

-

Validation (In-Process): Filter through Celite. ^1H NMR of an aliquot must show the complete disappearance of the vinylic proton signal (~5.6 ppm).

-

Saponification: Dissolve the resulting ethyl 2-(oxetan-3-yl)acetate in a 1:1 mixture of THF and H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.05 equiv). Stir at room temperature for 4 hours.

-

Isolation: Do not acidify. Wash the aqueous layer with diethyl ether to remove unreacted organics. Lyophilize the aqueous layer directly to yield Lithium 2-(oxetan-3-yl)acetate as a stable white solid.

Downstream Application: Heterocycle Construction via Amide Coupling

Lithium 2-(oxetan-3-yl)acetate is directly compatible with standard peptide coupling reagents. By avoiding the free acid, researchers prevent yield losses associated with thermal degradation during the coupling step.

Protocol C: General Amide Coupling Procedure

Causality: Using HATU and DIPEA in DMF allows for rapid activation of the lithium carboxylate at room temperature, preventing thermal stress on the oxetane ring while driving the formation of the active ester.

-

Activation: In a dry flask, suspend Lithium 2-(oxetan-3-yl)acetate (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.3 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

-

Coupling: Add the desired heterocyclic amine (e.g., a functionalized piperazine or azetidine derivative) (1.0 equiv) to the activated mixture[3].

-

Reaction: Stir at room temperature for 2–4 hours.

-

Validation (In-Process): Analyze the crude mixture via LC-MS. The desired mass [M+H]+ of the functionalized oxetane-amide should be the major peak.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate for subsequent purification.

References

- Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | TCI Chemicals. Source: tcichemicals.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK9IJaTGHylPdv08lYvzICAHAZty_7B_5MPH8wOMVo2h7rpEz12_MTh3mZRjZUcFQOKy1XoTcgiT4xSLOE1akPMTCszw_-3e4-Z2uyqHY0oJ_1IT85G9rM3kQG0JDgvoFuOFUuMg==]

- Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_vCo6K34dAR9hWWwSjgnHuh7F1HPU0Z38Hvh_Cyj8VRxHq1ip2TUbpIU8fa6iOI_C8wgSaRD9ui59c02CTjLZs9knetCR7IGHnUDmPNNV3YNpXasfVLF4LzjIT_V6lsZo3Yv5dYEYYKntPUThQN0=]

- Tert-butyl 2-(oxetan-3-ylidene)acetate IUPAC name and synonyms. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEm09txKlwYiEvuI3sJWXinww157_yJ_DI9NoHPXvrZh-TnO0J1lHZF7Xpe5q0qjUrJj1cw1UYzVhjmAiGHFDrEw9a5q7vpDvnarEh0OIxq76_95kDsK7ck9FY_b5Y9m--5ez7I6PezL4WgwRTFw0T9bKU2VIc6IDQYzcViKGjNTn0tKIlVL8KUaGBVfM8mJU6OYbAzd1-U2J]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Source: mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyk0O5nTFuV56D--sU8DHY8ugANILT4qWAAn3iTaekYZ0L5LvigzhBF2FLiQiVh2S7feAPGuCQ22VStKPj8EUoH7RPotWlyQYUSv06Q6b_Xkfl_bwqcnrMG1RGrHnq4_fhpcs=]

- ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2. Source: chemicalbook.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFTCiTaajEaCQHWVCnxp_2AlLPtMhV9RUH3-J-y4kSLPkQ9_8aIR_8kl-bxIODO0cUNUT2qd07739Gy-hXELkW9y0GkwwDUGYmIWcvC08u9VwnfFC_gXxcsiLt4VSNJmXURySMvWU-79qQ5RenymnnDbOchgOqACYqyfmPpMDSp1c=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]